![molecular formula C7H6N2O6 B3045376 Phenol, 2-methoxy-4,5-dinitro- CAS No. 105780-30-1](/img/structure/B3045376.png)
Phenol, 2-methoxy-4,5-dinitro-
Overview
Description
Phenol, 2-methoxy-4,5-dinitro-, also known as 2-METHOXY-4,5-DINITROPHENOL, is a chemical compound with the molecular formula C7H6N2O6 . It is a derivative of phenol, which is a very important class of nitrogen derivatives .
Synthesis Analysis
Nitro compounds, such as Phenol, 2-methoxy-4,5-dinitro-, can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic aromatic substitution reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Many different oxidizing agents will accomplish the transformation .
Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .
Mechanism of Action
Safety and Hazards
Phenol, 2-methoxy-4,5-dinitro- is a chemical compound that should be handled with care. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and avoid release to the environment . Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
2-methoxy-4,5-dinitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOSGJSASFGRSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147341 | |
Record name | Phenol, 2-methoxy-4,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-methoxy-4,5-dinitro- | |
CAS RN |
105780-30-1 | |
Record name | Phenol, 2-methoxy-4,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105780301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-methoxy-4,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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